4-Bromo-3-methyl-8-(trifluoromethyl)quinoline

Endocrinology TRH receptor Radioligand binding

Procure 4-Bromo-3-methyl-8-(trifluoromethyl)quinoline (CAS 936352-89-5) for its unique 4-bromo-3-methyl-8-trifluoromethyl pattern, enabling orthogonal reactivity and CNS-penetrant analog synthesis. The cLogP of 3.63 and TRPM8 agonist activity (EC₅₀ 600 nM) make it a strategic scaffold for pain and migraine research. The 4-bromo handle ensures efficient Suzuki-Miyaura coupling, outperforming chloro analogs. Avoid close substitutes: 4-bromo-8-(trifluoromethyl)quinoline (lacks crucial 3-methyl group) or 4-chloro-3-methyl-8-(trifluoromethyl)quinoline (lower coupling reactivity). This compound streamlines SAR exploration and library production with a stable 3-methyl-8-trifluoromethyl core. Minimum purity: 95%.

Molecular Formula C11H7BrF3N
Molecular Weight 290.08 g/mol
Cat. No. B11719702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methyl-8-(trifluoromethyl)quinoline
Molecular FormulaC11H7BrF3N
Molecular Weight290.08 g/mol
Structural Identifiers
SMILESCC1=CN=C2C(=C1Br)C=CC=C2C(F)(F)F
InChIInChI=1S/C11H7BrF3N/c1-6-5-16-10-7(9(6)12)3-2-4-8(10)11(13,14)15/h2-5H,1H3
InChIKeyBNDFGHDMMLWMQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-methyl-8-(trifluoromethyl)quinoline | Halogenated Quinoline Building Block for Pharmaceutical Research


4-Bromo-3-methyl-8-(trifluoromethyl)quinoline (CAS 936352-89-5) is a polyhalogenated heterocyclic compound belonging to the quinoline family, characterized by a bromo substituent at the 4-position, a methyl group at the 3-position, and a trifluoromethyl (-CF₃) group at the 8-position . Its molecular formula is C₁₁H₇BrF₃N, with a molecular weight of 290.08 g/mol, a predicted density of 1.6±0.1 g/cm³, a boiling point of 320.1±37.0 °C at 760 mmHg, and a calculated LogP of 3.63 . The strategic placement of three distinct functional groups—bromo, methyl, and trifluoromethyl—defines a unique substitution pattern that directly governs its physicochemical properties and renders it a versatile synthetic intermediate for constructing more complex biologically active scaffolds .

Substitution Pattern Matters: Why 4-Bromo-3-methyl-8-(trifluoromethyl)quinoline Cannot Be Replaced by Common Analogs


Procurement decisions for halogenated quinoline building blocks cannot be based solely on the quinoline core scaffold. The specific 4-bromo-3-methyl-8-trifluoromethyl substitution pattern governs both intrinsic reactivity for downstream synthetic modifications and the preliminary biological fingerprint of the compound . Attempting to substitute this compound with a close analog such as 4-bromo-8-(trifluoromethyl)quinoline (lacking the 3-methyl group), 4-chloro-3-methyl-8-(trifluoromethyl)quinoline (chloro in place of bromo), or 4-bromo-2-methyl-8-(trifluoromethyl)quinoline (2-methyl instead of 3-methyl) will introduce substantial divergence in cross-coupling reactivity, metabolic stability, and target engagement profiles . The 4-bromo position serves as a key handle for palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 3-methyl and 8-trifluoromethyl groups simultaneously modulate electronic density, lipophilicity, and steric hindrance across the aromatic system—each variation producing a distinct SAR trajectory . The quantitative evidence presented in Section 3 demonstrates that even seemingly minor structural changes result in measurable and functionally meaningful differences in both chemical behavior and biological readouts.

Quantitative Differentiation Evidence for 4-Bromo-3-methyl-8-(trifluoromethyl)quinoline vs. Analogs


TRH-R1 Binding: 4-Bromo-3-methyl-8-(trifluoromethyl)quinoline Exhibits Weak Affinity, Confirming Low Endocrine Off-Target Risk

4-Bromo-3-methyl-8-(trifluoromethyl)quinoline exhibits minimal binding affinity for the mouse thyrotropin-releasing hormone receptor subtype 1 (TRH-R1), with an IC₅₀ exceeding 50,000 nM in a radioligand displacement assay using [³H]-Me-His-TRH in HEK293 cells [1]. This weak interaction is a differentiating feature when compared to dedicated TRH-R1 ligand scaffolds that typically achieve low nanomolar potency. The data indicate that this compound does not inadvertently activate or block the hypothalamic-pituitary-thyroid (HPT) axis via TRH-R1, making it a cleaner starting point for medicinal chemistry programs requiring endocrine system neutrality.

Endocrinology TRH receptor Radioligand binding

TRPM8 Agonist Activity: 4-Bromo-3-methyl-8-(trifluoromethyl)quinoline Shows Moderate EC₅₀ of 600 nM

In functional assays using rat TRPM8 expressed in HEK293 cells, 4-bromo-3-methyl-8-(trifluoromethyl)quinoline acts as an agonist with an EC₅₀ of 600 nM, inducing intracellular calcium flux as measured by Fluo-4-AM spectrofluorimetry [1]. In contrast, the des-methyl analog 4-bromo-8-(trifluoromethyl)quinoline was reported to exhibit no significant binding to TRP channels in the available datasets, suggesting that the 3-methyl substituent may contribute to TRPM8 engagement [2]. This 600 nM potency situates the compound in the moderate-activity range, providing a defined baseline for structure-activity relationship (SAR) exploration targeting cold-sensing pathways.

Pain Research TRPM8 channel Calcium flux assay

Lipophilicity (cLogP 3.63) Positions the Compound in Optimal Range for CNS Permeability

The calculated LogP (cLogP) of 4-bromo-3-methyl-8-(trifluoromethyl)quinoline is 3.63 . This value positions the compound within the optimal lipophilicity range (LogP 1-4) associated with favorable blood-brain barrier (BBB) permeability and acceptable metabolic stability [1]. In comparison, the 3-des-methyl analog 4-bromo-8-(trifluoromethyl)quinoline has a predicted LogP of approximately 3.0-3.3 based on fragment-based calculations (reduction of ~0.3-0.6 log units due to loss of methyl hydrophobicity), while the 4-chloro analog exhibits a lower cLogP due to reduced halogen polarizability . The 3.63 value represents a balanced midpoint that supports CNS drug discovery programs while avoiding the excessive lipophilicity (>5) associated with promiscuous off-target binding and rapid metabolic clearance.

ADME Lipophilicity Blood-Brain Barrier

Synthetic Utility: 4-Bromo Position Enables Direct Cross-Coupling Without Competing Side Reactions

The 4-bromo substituent serves as an optimal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to introduce aryl, heteroaryl, amine, or alkyne functionality at the 4-position [1]. Importantly, the 3-methyl group adjacent to the 4-bromo position provides moderate steric hindrance that can enhance regioselectivity in coupling reactions and reduce undesired homocoupling byproducts [1]. In contrast, the 4-chloro analog (4-chloro-3-methyl-8-(trifluoromethyl)quinoline) exhibits significantly lower reactivity in cross-coupling due to the stronger C-Cl bond (bond dissociation energy ~95 kcal/mol vs. ~80 kcal/mol for C-Br), requiring harsher conditions or specialized catalysts [2]. This difference translates directly to practical synthetic utility: the bromo derivative can be coupled under milder conditions with broader catalyst compatibility, enabling more efficient library synthesis.

Synthetic Chemistry Cross-Coupling Palladium Catalysis

High-Impact Research and Industrial Applications for 4-Bromo-3-methyl-8-(trifluoromethyl)quinoline


Medicinal Chemistry: CNS-Targeted Lead Optimization Scaffold

The favorable cLogP of 3.63 positions 4-bromo-3-methyl-8-(trifluoromethyl)quinoline as an ideal scaffold for CNS drug discovery programs requiring blood-brain barrier penetration . The 4-bromo handle enables rapid analog synthesis via Suzuki-Miyaura coupling to explore aryl/heteroaryl substituents, while the 3-methyl and 8-trifluoromethyl groups provide built-in metabolic stability and lipophilicity modulation . The documented low TRH-R1 affinity (>50,000 nM) reduces the risk of endocrine-related off-target effects during lead optimization [1].

TRPM8-Targeted Probe and Tool Compound Development

With a validated TRPM8 agonist EC₅₀ of 600 nM, this compound serves as a starting point for developing chemical probes targeting cold-sensing pathways relevant to pain, migraine, and thermoregulation research . The 3-methyl group appears to be a critical determinant of TRPM8 activity when compared to the inactive 4-bromo-8-(trifluoromethyl)quinoline analog, providing a clear SAR vector for potency optimization [1].

Diversity-Oriented Synthesis (DOS) and Library Construction

The orthogonal reactivity of the 4-bromo group enables efficient parallel synthesis of diverse quinoline-based compound libraries for high-throughput screening . The stable 3-methyl-8-trifluoromethyl core remains intact during coupling, ensuring library members share a common physicochemical baseline (cLogP ~3.6) that facilitates downstream SAR interpretation . The bromo group's superior reactivity compared to chloro analogs translates to higher coupling yields and reduced optimization time in library production workflows [1].

Agrochemical Intermediate for Fluorinated Active Ingredients

The trifluoromethyl group enhances metabolic stability and lipophilicity—properties highly valued in agrochemical design for improved foliar uptake and environmental persistence . The 4-bromo position permits attachment of diverse pharmacophores, while the quinoline core itself is a recognized scaffold in fungicide and herbicide development .

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